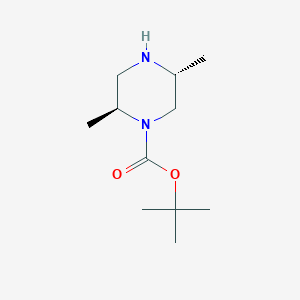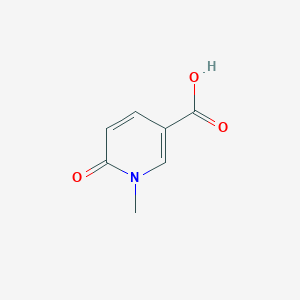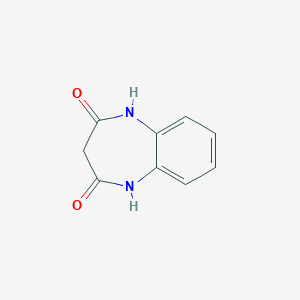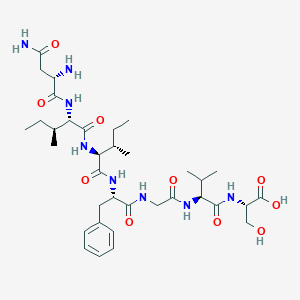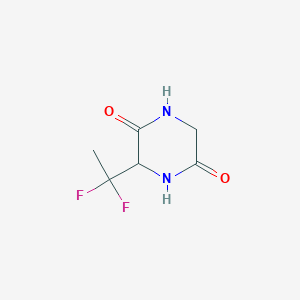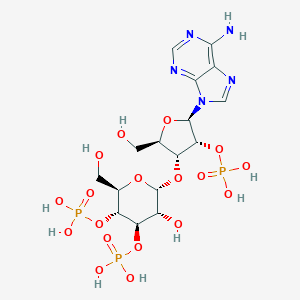
Adenophostin a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenophostin A is a naturally occurring compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of inositol phosphates and is a potent agonist of inositol trisphosphate receptors (IP3Rs). Adenophostin A has been used as a tool to investigate the mechanism of action of IP3Rs and their role in various physiological processes.
Scientific Research Applications
Application in Fertilization and Embryonic Development
Adenophostin A has shown promising results in the field of reproductive biology. It has been identified as a potent agonist of the inositol 1,4,5-trisphosphate receptor, which is crucial for inducing calcium oscillations in oocytes, a pivotal signal in oocyte activation. This compound has been used to induce oocyte activation and has demonstrated its effectiveness in fertilizing mouse oocytes injected with round spermatids, leading to the development of normal offspring. This suggests its potential utility in assisted conception therapy for patients with defective spermatogenesis and for parthenogenetic oocyte activation in animal reproduction biotechnology (Sato et al., 1998).
Oncolytic Virotherapy and Apoptosis Induction
Adenophostin A has been studied in the context of oncolytic virotherapy, a promising approach in cancer gene therapy. Research indicates that an adenovirus expressing apoptin, a protein that induces apoptosis specifically in tumor cells, is more effective in inhibiting tumor growth and protecting normal cells from growth inhibition. These findings advocate the potential applications of adenovirus-based therapies in treating neoplastic diseases and highlight the selective and systemic nature of this approach in targeting cancer cells while sparing healthy cells (Xiao et al., 2010).
Adenosine Signaling and Cognitive Function
Studies on adenosine signaling have revealed its importance in memory formation and cognitive function. Modulation of adenosine signaling has been shown to prevent scopolamine-induced cognitive impairment in animal models. This suggests that compounds affecting adenosine signaling pathways could offer potential preventive strategies against cognitive impairment. The role of adenosine in neuromodulation and neuroprotection underlines its significance in understanding and potentially treating memory and cognition-related disorders (Bortolotto et al., 2015).
properties
CAS RN |
149091-92-9 |
|---|---|
Product Name |
Adenophostin a |
Molecular Formula |
C16H26N5O18P3 |
Molecular Weight |
669.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)/t5-,6-,8-,9-,10-,11-,12-,15-,16-/m1/s1 |
InChI Key |
RENVITLQVBEFDT-MZQFDOALSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Other CAS RN |
149091-92-9 |
synonyms |
adenophostin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




